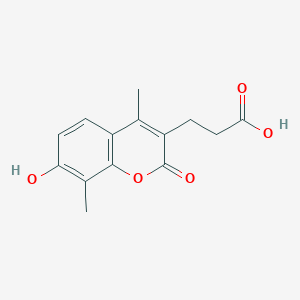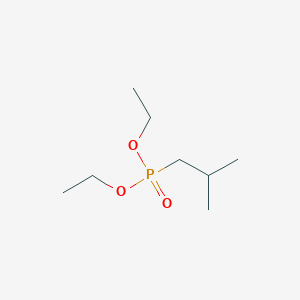
Diethyl isobutylphosphonate
Overview
Description
Diethyl isobutylphosphonate is a chemical compound with the molecular formula C8H19O3P . It is also known by other names such as 1-diethoxyphosphoryl-2-methylpropane and Diethyl-2-butylphosphonate .
Synthesis Analysis
The synthesis of Diethyl isobutylphosphonate involves chemoselective activation with triflic anhydride . This method enables flexible and even iterative substitution with a broad range of O, S, N, and C nucleophiles . Another synthetic pathway was proposed which significantly improves the overall yield of the final product .Molecular Structure Analysis
The molecular structure of Diethyl isobutylphosphonate consists of a total of 30 bonds. There are 11 non-H bonds, 1 multiple bond, 6 rotatable bonds, 1 double bond, and 1 phosphonate .Chemical Reactions Analysis
The chemical reactions of Diethyl isobutylphosphonate involve a microwave-assisted BTMS (MW-BTMS) dealkylation of phosphonate alkyl esters . This method dramatically accelerates quantitative silyldealkylation compared to BTMS with conventional heating and is highly chemoselective .Physical And Chemical Properties Analysis
Diethyl isobutylphosphonate has a molecular weight of 194.21 g/mol . It has a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 6 . Its Exact Mass and Monoisotopic Mass are 194.10718146 g/mol .Scientific Research Applications
- Bioisosterism involves substituting functional groups or moieties to achieve similar biological effects. DEIP serves as a bioisostere for carboxylic acids and other phosphorus-containing groups. Researchers use it to design novel drug candidates by modifying efficacy, selectivity, and metabolic properties .
- DEIP derivatives have been investigated as potential inhibitors of metalloproteases. These enzymes play crucial roles in various biological processes, including cell signaling, immune response, and tissue remodeling. By targeting metalloproteases, DEIP-based compounds could have therapeutic applications .
- Research has explored diethyl benzylphosphonate derivatives (which include DEIP) as potential substitutes for antibiotics used in hospital infections. These compounds may offer new avenues for combating bacterial pathogens .
- DEIP can serve as a ligand in transition metal-catalyzed reactions. Its phosphonate functionality allows it to coordinate with metals, facilitating various transformations. Researchers have employed DEIP in asymmetric catalysis and other synthetic processes .
Bioisosteric Groups and Medicinal Chemistry
Metalloprotease Inhibitors
Antibiotics and Hospital Infections
Catalysis and Organic Synthesis
properties
IUPAC Name |
1-diethoxyphosphoryl-2-methylpropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19O3P/c1-5-10-12(9,11-6-2)7-8(3)4/h8H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVBQQBRIUYFSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC(C)C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348592 | |
| Record name | diethyl isobutylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl isobutylphosphonate | |
CAS RN |
50655-63-5 | |
| Record name | diethyl isobutylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


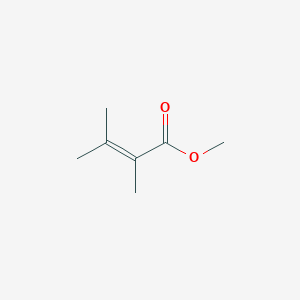
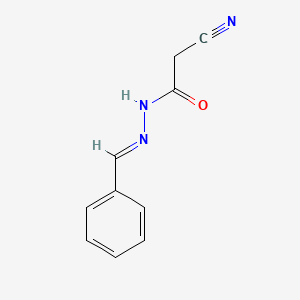
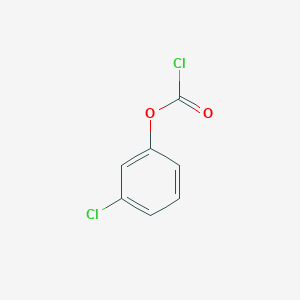

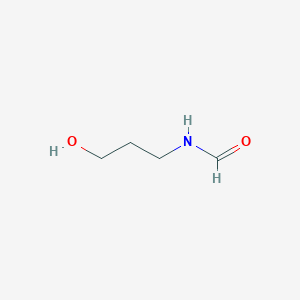
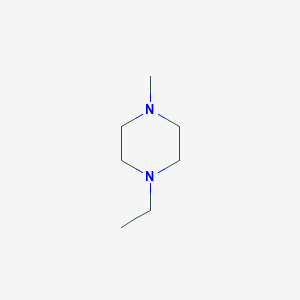
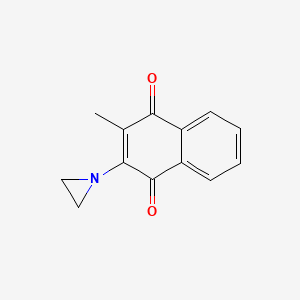
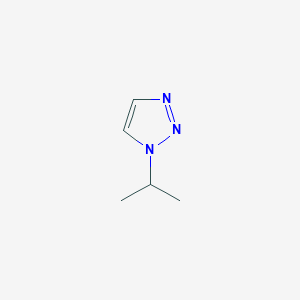
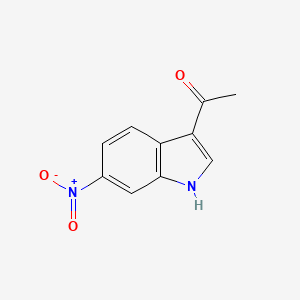
![8-Methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3052999.png)
![Methyl 2-{[(propan-2-ylidene)amino]oxy}hexanoate](/img/structure/B3053001.png)
![[4-(2-Methylphenyl)phenyl]acetic acid](/img/structure/B3053004.png)
